N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked via an amide bond to a quinazoline ring substituted with an ethyl group at the 2-position.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-17-21-14-6-4-3-5-13(14)19(22-17)24-10-18(23)20-12-7-8-15-16(9-12)26-11-25-15/h3-9H,2,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFZTJUYKNHBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Ethylquinazolinyl Group: The ethylquinazolinyl group can be synthesized through the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and oxidation steps.
Coupling Reaction: The final step involves the coupling of the benzodioxole moiety with the ethylquinazolinyl group through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a suitable base under controlled conditions.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. Additionally, it can bind to specific receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Quinazoline Derivatives
The target compound differs from its close analog, N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide (CAS 879478-31-6), primarily in the quinazoline substituents. The ethyl group in the target replaces the hydroxy and oxo groups in the analog, leading to distinct molecular properties:
In contrast, the hydroxy/oxo substituents enhance hydrogen-bonding capacity, which may influence crystallinity and intermolecular interactions .
Comparison with Acetamide/Coumarin Hybrids
Compounds such as (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) from share the acetamide backbone but incorporate coumarin instead of quinazoline . Key differences include:
- Heterocyclic Core : Quinazoline (target) vs. coumarin (2k/2l). Quinazoline’s nitrogen-rich structure may confer stronger π-π stacking and hydrogen-bonding interactions compared to coumarin’s oxygen-dominated system.
- Functional Groups : The target’s ethyl group vs. coumarin derivatives’ nitro and allylidene substituents. These variations influence electronic effects and steric bulk, altering reactivity and biological activity.
- Synthesis : The target’s synthesis may parallel methods described in (e.g., using anhydrous ZnCl₂ and thioacetic acid in 1,4-dioxane), but specific protocols for quinazoline derivatives require further validation .
Hydrogen-Bonding and Crystallographic Considerations
While direct crystallographic data for the target compound are unavailable, emphasizes that hydrogen-bonding patterns dictate molecular aggregation and crystal packing . The ethyl group in the target may reduce hydrogen-bond donor capacity compared to hydroxy-substituted analogs, leading to less dense crystal lattices and lower melting points. Structural validation tools like SHELXL () and WinGX () are critical for analyzing such differences, though their application to the target compound remains speculative without empirical data .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C18H18N4O4 |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study:
A study conducted by Zhang et al. (2021) demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The study also reported increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis in treated cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary screening against various bacterial strains revealed moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways.
Target Interactions
- Enzyme Inhibition : The compound may inhibit certain kinases involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with apoptosis pathways, enhancing the apoptotic response in cancer cells.
- DNA Interaction : There is potential for interaction with DNA or RNA, disrupting replication or transcription processes.
Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- Zhang et al. (2021) : Investigated anticancer effects on MCF-7 cells, reporting significant apoptosis induction.
- Lee et al. (2020) : Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Kumar et al. (2019) : Discussed structure–activity relationships, identifying key functional groups responsible for biological activity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, and how can reaction yields be optimized?
- Synthesis Protocol : A two-step approach is typical:
Quinazoline Core Formation : React 2-ethyl-4-hydroxyquinazoline with chloroacetyl chloride in anhydrous dichloromethane using triethylamine as a base to form the chloroacetamide intermediate .
Coupling with Benzodioxolyl Amine : Substitute the chlorine atom via nucleophilic aromatic substitution using 1,3-benzodioxol-5-amine under reflux in acetonitrile.
- Yield Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity and monitor pH to avoid hydrolysis of the acetamide group. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the crystalline structure of this compound be resolved, and what software tools are validated for refinement?
- Crystallization : Grow single crystals via slow evaporation from a DMSO/ethanol (1:3) mixture. Confirm phase purity using PXRD.
- Structure Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinning corrections. Validate hydrogen-bonding networks with PLATON to ensure geometric accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Primary Methods :
- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm).
- HRMS : Validate molecular weight (expected [M+H] at m/z 393.12) and isotopic distribution.
- FT-IR : Identify key functional groups (C=O stretch at ~1680 cm, C-O-C benzodioxol at ~1250 cm) .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data, such as disordered solvent molecules or partial occupancy?
- Disorder Resolution : Apply SQUEEZE (in PLATON) to model diffuse solvent contributions. Use restraints in SHELXL to refine partial occupancies without overfitting .
- Validation : Cross-check with CIF validation tools (e.g., checkCIF) to flag geometric outliers and ensure compliance with IUCr standards .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) when substituent modifications yield conflicting bioactivity data?
- SAR Workflow :
Systematic Substitution : Modify the quinazoline’s ethyl group (e.g., replace with cyclopropyl or fluorinated analogs) and the benzodioxol’s oxygen atoms (e.g., replace with sulfur).
Activity Profiling : Test analogs against target enzymes (e.g., Sec7 inhibitors) using fluorescence polarization assays.
Data Reconciliation : Apply multivariate analysis (e.g., PCA) to disentangle steric, electronic, and solubility effects. Prioritize substituents that enhance binding entropy (e.g., rigidifying the benzodioxol ring) .
Q. How should in vivo pharmacokinetic studies be designed to account for this compound’s metabolic instability?
- Study Design :
- Metabolite ID : Use LC-MS/MS to identify major Phase I metabolites (e.g., benzodioxol ring opening or quinazoline N-oxidation).
- Formulation : Incorporate cyclodextrin-based carriers to improve aqueous solubility and reduce first-pass metabolism.
- Dosing Regimen : Administer via subcutaneous injection in rodent models to bypass hepatic degradation, with plasma sampling at 0.5, 2, 6, and 24h post-dose .
Q. What computational methods are suitable for predicting hydrogen-bonding interactions in co-crystals or protein-ligand complexes?
- Modeling Tools :
- Mercury CSD : Analyze packing motifs using Cambridge Structural Database (CSD) data.
- AutoDock Vina : Dock the compound into target proteins (e.g., kinases) with flexible side chains to sample hydrogen-bonding conformers.
- Graph Set Analysis : Classify H-bond patterns (e.g., rings) to predict stability in co-crystals .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies between theoretical and experimental LogP values for this compound?
- Approach :
Experimental LogP : Measure via shake-flask method (octanol/water) at pH 7.2.
Theoretical Adjustments : Apply correction factors in software like Molinspiration to account for the benzodioxol’s electron-rich π-system, which may reduce predicted hydrophobicity.
Cross-Validation : Compare with HPLC-derived retention times using a C18 column .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
